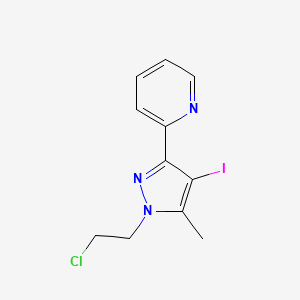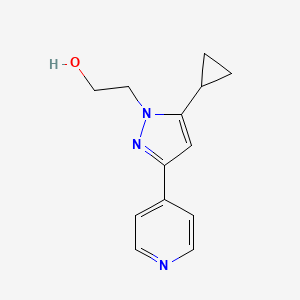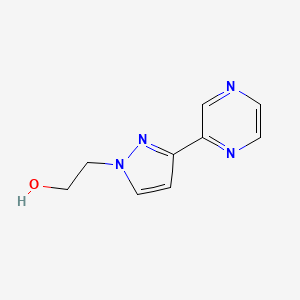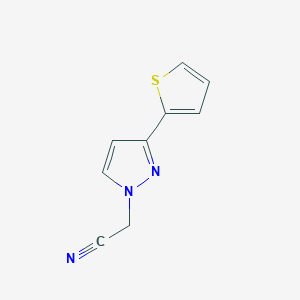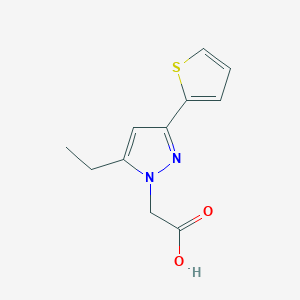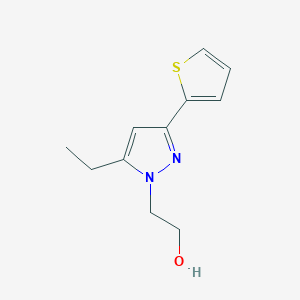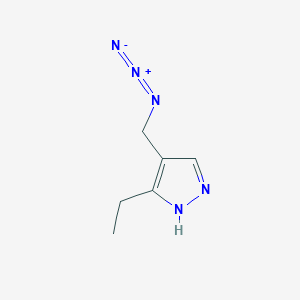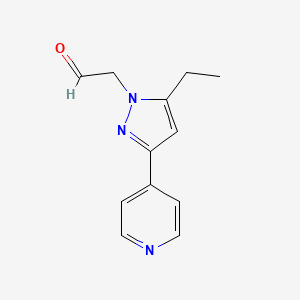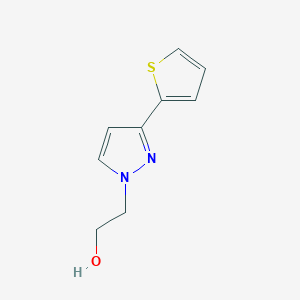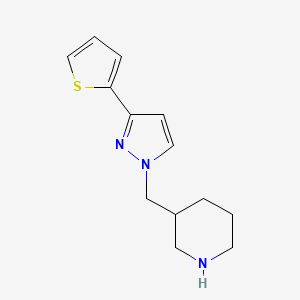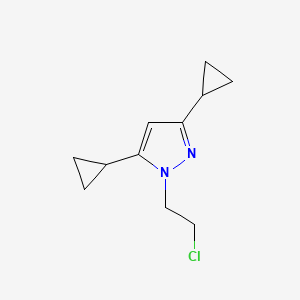
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a thiophene ring, a pyrazol ring, and an aldehyde group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with acetaldehyde.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction to form the corresponding alcohol.
Substitution: The pyrazol ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazol derivatives.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Thiophene derivatives are known to interact with various biological targets due to their high resonance energy and electrophilic reactivity .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have shown antioxidant and antimicrobial properties .
Pharmacokinetics
The presence of the thiophene ring could influence these properties, as thiophene derivatives are known to have various biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Some thiophene derivatives have shown antioxidant and antimicrobial properties .
Biochemical Analysis
Biochemical Properties
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activity, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By affecting these enzymes, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either enhance or inhibit the enzyme’s ability to catalyze oxidation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and oxygen . The degradation products can also have biological activity, which may contribute to the observed effects in in vitro and in vivo studies. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. It interacts with enzymes such as cytochrome P450s, aldehyde dehydrogenases, and reductases, which play critical roles in the oxidation, reduction, and conjugation of this compound . These interactions can influence the metabolic flux and levels of metabolites, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through various targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Scientific Research Applications
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is used in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanamine
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Uniqueness: 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its aldehyde group, which allows for a variety of chemical transformations not possible with its alcohol or amine counterparts.
Properties
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXYSNKTLMRTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


